Methyl 2-chloro-6-[2-hydroxyethyl(methyl)amino]pyridine-4-carboxylate
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Overview
Description
Methyl 2-chloro-6-[2-hydroxyethyl(methyl)amino]pyridine-4-carboxylate is a chemical compound with a complex structure that includes a pyridine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-6-[2-hydroxyethyl(methyl)amino]pyridine-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a pyridine derivative followed by the introduction of the hydroxyethyl and methylamino groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-6-[2-hydroxyethyl(methyl)amino]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups, such as converting the nitro group to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
Methyl 2-chloro-6-[2-hydroxyethyl(methyl)amino]pyridine-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-6-[2-hydroxyethyl(methyl)amino]pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-chloro-6-methylpyridine-4-carboxylate: This compound is structurally similar but lacks the hydroxyethyl and methylamino groups.
2-Hydroxy-6-methylpyridine: Another related compound with a simpler structure, often used as a starting material in synthesis.
Uniqueness
Methyl 2-chloro-6-[2-hydroxyethyl(methyl)amino]pyridine-4-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering versatility that similar compounds may lack.
Properties
Molecular Formula |
C10H13ClN2O3 |
---|---|
Molecular Weight |
244.67 g/mol |
IUPAC Name |
methyl 2-chloro-6-[2-hydroxyethyl(methyl)amino]pyridine-4-carboxylate |
InChI |
InChI=1S/C10H13ClN2O3/c1-13(3-4-14)9-6-7(10(15)16-2)5-8(11)12-9/h5-6,14H,3-4H2,1-2H3 |
InChI Key |
NLDYWLPSYIJODC-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)C1=NC(=CC(=C1)C(=O)OC)Cl |
Origin of Product |
United States |
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